Brevinin-1DYd , Dybowskin-1
Description
Systematic Position of Rana dybowskii within Anuran Phylogeny
Rana dybowskii occupies a distinct position within the comprehensive phylogenetic framework of anuran amphibians, belonging to the family Ranidae within the order Anura. The species is classified under the kingdom Animalia, phylum Chordata, class Amphibia, order Anura, family Ranidae, and genus Rana. This systematic placement positions Rana dybowskii within one of the most diverse vertebrate groups, as frogs comprise nearly ninety percent of living amphibian species and represent one of the most species-rich vertebrate lineages.
Within the broader context of anuran evolution, Rana dybowskii belongs to the Natatanura clade, which represents approximately twenty-four percent of extant anuran species and is primarily distributed throughout the Old World. Phylogenomic analyses utilizing eighty-eight kilobases of nuclear gene sequences have revealed that Natatanura originated in Africa with a relative probability of ninety-two point five percent, subsequently dispersing to other continents through complex biogeographical processes. The endemic African continental lineages within Natatanura form a distinct clade that serves as the sister group to remaining North American, Eurasian, Melanesian, and Malagasy lineages, including the Ranidae family to which Rana dybowskii belongs.
Recent molecular phylogenetic investigations have provided detailed insights into the specific relationships of Rana dybowskii within the genus Rana. Mitochondrial genome analysis utilizing eleven protein-coding genes has demonstrated that Rana dybowskii represents the closest sister species to Rana uenoi. This sister-group relationship is further supported by the formation of a larger clade that includes Rana huarensis, which maintains a sister relationship with the group comprising Rana amurensis, Rana coreana, and Rana kunyuensis. These phylogenetic relationships reflect the complex evolutionary history of Asian brown frogs and highlight the importance of molecular data in resolving taxonomic uncertainties within this group.
Comparative Analysis of Antimicrobial Peptide Distribution Across Ranidae Family
The distribution of antimicrobial peptides within the Ranidae family exhibits remarkable diversity and complexity, with distinct geographical and taxonomic patterns that reflect evolutionary relationships and adaptive strategies. Ranid frogs synthesize and secrete multiple active components through specialized skin glands, with some species producing at least twenty-two distinct antimicrobial peptides in their cutaneous secretions. These peptides can be systematically organized into fourteen major families based on amino acid sequence similarity: Brevinin-1, Brevinin-2, Esculentin-1, Esculentin-2, Japonicin-1, Japonicin-2, Nigrocin-2, Palustrin-1, Palustrin-2, Ranacyclin, Ranalexin, Ranateurin-1, Ranateurin-2, and Temporin.
The geographical distribution of antimicrobial peptide families reveals significant biogeographical patterns within the Ranidae family. Brevinin-1, esculentin-1, esculentin-2, and temporin peptides demonstrate the broadest distribution, occurring in ranid frogs of both Eurasian and North American origin. In contrast, ranalexin, ranatuerin-1, ranatuerin-2, and palustrin peptides have been identified exclusively in North American frog species. Conversely, brevinin-2, tigerinin, japonicin, nigrocin, and melittin-related peptides appear restricted to Eurasian ranid species.
Brevinin-2 peptides present a particularly interesting distributional pattern, having been identified exclusively in Eurasian frogs within the Ranidae family, while brevinin-2-related peptides lacking the characteristic C-terminal cyclic domain have been isolated from North American ranids. To date, Brevinin-2 peptides have not been identified in any North American frogs of the Ranidae family, suggesting evolutionary divergence in peptide biosynthetic pathways between continental populations. This geographical restriction reflects deeper evolutionary processes and highlights the importance of biogeographical factors in shaping antimicrobial peptide diversity.
The species distribution of host-defense peptides within the Ranidae family reveals a sporadic pattern that contradicts common misconceptions about universal antimicrobial peptide synthesis in anurans. Despite the apparent widespread occurrence of these compounds, detailed analyses demonstrate that the distribution is highly variable across species and geographical regions. Peptides of the brevinin-1 and temporin families exhibit the widest distribution, being found in the majority of both Eurasian and New World ranid species, while other families show more restricted distributions.
| Peptide Family | Eurasian Distribution | North American Distribution | Structural Characteristics |
|---|---|---|---|
| Brevinin-1 | Widespread | Widespread | 7-membered disulfide ring |
| Brevinin-2 | Present | Absent | 7-membered disulfide ring |
| Esculentin-1 | Restricted | Restricted | 7-membered disulfide ring |
| Temporin | Widespread | Widespread | C-terminal amidated, acyclic |
| Ranatuerin-1 | Absent | Present | 7-membered disulfide ring |
| Japonicin-1 | Asian only | Absent | 8-membered disulfide ring |
Evolutionary Conservation Patterns in Brevinin and Dybowskin Peptide Families
The evolutionary conservation patterns within brevinin and dybowskin peptide families reveal complex relationships between structural conservation and functional diversity across ranid species. Brevinin peptides represent among the most ubiquitous antibacterial compounds in amphibian skin secretions, consisting of two primary families: Brevinin-1 with approximately twenty-four amino acid residues and Brevinin-2 with approximately thirty-three to thirty-four residues. The first members of the Brevinin superfamily were discovered in 1992 from Rana brevipoda porsa, establishing the prototypical sequences for both brevinin-1 and brevinin-2 families.
The amino acid sequence conservation within the brevinin-1 family demonstrates significant variability across species, with only four invariant residues consistently maintained: Alanine at position nine, Cysteine at position eighteen, Lysine at position twenty-three, and Cysteine at position twenty-four. Proline at position fourteen frequently appears in brevinin-1 peptides and contributes to the formation of a stable molecular kink that influences peptide structure and function. This limited conservation pattern suggests that functional constraints operate primarily on specific structural elements while allowing considerable sequence variation in other regions.
Dybowskin peptides, specifically identified in Rana dybowskii skin secretions, demonstrate unique evolutionary characteristics that distinguish them from other antimicrobial peptide families. Six distinct dybowskin variants have been characterized, ranging from thirteen to thirty-seven amino acids in length, with dybowskin-1 and dybowskin-2 representing isomers differing only in amino acid residues at positions seven and fourteen. The structural diversity among dybowskin peptides reflects evolutionary processes that have generated multiple variants within a single species, suggesting ongoing adaptive evolution in response to pathogenic pressures.
| Dybowskin Variant | Length | Primary Structure | Secondary Structure Composition |
|---|---|---|---|
| Dybowskin-1 | 17 | FLIGMTHGLICLISRKC | Extended strand 47.06%, Random coil 52.94% |
| Dybowskin-2 | 17 | FLIGMTQGLICLITRKC | Extended strand 47.06%, Random coil 52.94% |
| Dybowskin-3 | 33 | GLFDVVKGVLKGVGKNVAGSLLEQLKCKLSGGC | Alpha helix 27.27%, Extended strand 39.39% |
| Dybowskin-1CDYa | 13 | IIPLPLGYFAKKT | Extended strand 15.38%, Random coil 84.62% |
The evolutionary conservation of functional properties across brevinin and dybowskin families reflects common mechanistic principles underlying antimicrobial activity. All peptides within the brevinin superfamily demonstrate high potency against diverse Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating conservation of fundamental antimicrobial mechanisms despite sequence divergence. The amphipathic alpha-helical structure adopted by these peptides in membrane-mimetic environments represents a conserved structural feature that facilitates interaction with bacterial phospholipid bilayers.
The presence of the characteristic "Rana box" structure in brevinin-2 peptides represents a highly conserved evolutionary feature consisting of a disulfide-bridged cyclic heptapeptide with the pattern Cysteine-Lysine-Xaa-Xaa-Xaa-Xaa-Cysteine at the C-terminus. This structural motif appears consistently across brevinin-2 peptides from different species, suggesting strong evolutionary pressure for its maintenance. However, recent investigations have demonstrated that this cyclic domain is not essential for antimicrobial activity, indicating that conservation may reflect alternative functional constraints or evolutionary history rather than direct antimicrobial requirements.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLIGMTHGLICLISRKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
| Feature | Dybowskin-1 | Brevinin-1 Family | Similar Peptides (e.g., Ranalexin) |
|---|---|---|---|
| Length | 13 residues | 20–34 residues | 20–25 residues (e.g., Ranalexin) |
| Charge | +5 (highly cationic) | +4 to +6 | +3 to +5 |
| Key Motifs | No Ranabox or disulfide bonds | C-terminal Ranabox (Cys residues) | Variable; some lack Ranabox |
| Post-translational Modifications | Non-amidated C-terminus | Often amidated C-terminus | Amidation common in homologs |
| Secondary Structure | Predicted α-helical regions | α-helical with Ranabox stabilization | α-helical or β-sheet domains |
Antimicrobial Activity
| Parameter | Dybowskin-1 | Brevinin-1 Family | Dybowskin-4 (Most Active Isoform) |
|---|---|---|---|
| Gram-positive Bacteria | Effective (MIC: 2–8 µg/mL) | Effective (MIC: 1–16 µg/mL) | Highly effective (MIC: 1–4 µg/mL) |
| Gram-negative Bacteria | Effective (MIC: 4–16 µg/mL) | Moderate to strong (MIC: 4–32 µg/mL) | Broad activity (MIC: 2–8 µg/mL) |
| Fungi | Active against C. albicans | Variable activity | Strong antifungal activity |
| Hemolytic Activity | Low (≤10% lysis at MIC) | Moderate to high (≥20% lysis at MIC) | High (due to hydrophobicity) |
Notes: MIC values vary by bacterial strain and experimental conditions. Dybowskin-1 shows lower hemolytic activity, making it safer for therapeutic use .
Stability and Mechanism of Action
- Dybowskin-1 : Stability is moderate but enhanced in recombinant forms (e.g., Dybowskin-1ST). It disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids, causing leakage of intracellular content .
- Brevinin-1 : The Ranabox domain enhances stability and pore-forming capacity. However, hydrophobicity increases hemolytic risk .
- Synergy : Dybowskin-1 derivatives (e.g., ATCUN-modified) lose activity, highlighting sensitivity to structural changes .
Key Research Findings
Sequence Diversity : Dybowskin-1 shares only 35% sequence similarity with Ranalexin, a Brevinin-related peptide, but both rely on cationic residues for membrane targeting .
Recombinant Expression: Dybowskin-1ST produced in P. pastoris retains activity against drug-resistant pathogens like Pseudomonas aeruginosa and Salmonella enteritidis .
Hemolytic Safety : Dybowskin-1 causes <10% hemolysis at bactericidal concentrations, outperforming Brevinin-1 analogs .
Isoform Variability : Dybowskin-4, a shorter isoform with a Ranabox, shows the strongest antifungal activity but high hemolysis, illustrating the trade-off between potency and toxicity .
Preparation Methods
Source and Initial Extraction
Both Brevinin-1DYd and Dybowskin-1 are naturally secreted peptides from the skin of the Rana dybowskii frog. The initial step in their preparation involves collecting skin secretions, which contain a mixture of antimicrobial peptides.
- Skin secretions are typically obtained by mild electrical stimulation or gentle scraping of the frog skin.
- The secretions are then lyophilized (freeze-dried) to concentrate the peptides for further processing.
Molecular Cloning and Gene Amplification
To study and produce these peptides, researchers first isolate the genes encoding their precursor proteins using molecular biology techniques:
- Total RNA is extracted from frog skin cells.
- Reverse transcription polymerase chain reaction (RT-PCR) is performed to synthesize complementary DNA (cDNA) from the RNA template.
- Specific primers, designed based on conserved regions of known antimicrobial peptides from related Rana species, are used to amplify the open reading frames (ORFs) of the peptide precursors.
- The amplified DNA fragments are purified, subcloned into vectors (e.g., pGEM-T), and transformed into Escherichia coli for propagation.
- Sequencing confirms the identity and integrity of the peptide-encoding genes.
Chemical Synthesis of Mature Peptides
Due to the limited amount of natural secretion, mature peptides such as Brevinin-1DYd and Dybowskin-1 are commonly synthesized chemically for research and application purposes:
- Solid-Phase Peptide Synthesis (SPPS): The peptides are synthesized on resin supports such as Wang resin or Rink Amide-MBHA resin.
- Protecting Groups: Amino acids are protected at the Nα-position with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups to prevent unwanted reactions.
- Coupling Reagents: HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (N-Hydroxybenzotriazole) facilitate peptide bond formation.
- Coupling and Deprotection: Each amino acid coupling takes about 1 hour, followed by a 30-minute deprotection step. The Kaiser test is used to monitor coupling efficiency.
- Cleavage: Peptides are cleaved from the resin using 95% trifluoroacetic acid (TFA) at 0°C for 1 hour.
- Purification: Crude peptides are purified by Sephadex G-15 column chromatography using 10% phosphoric acid in double-distilled water as the eluent.
- Characterization: Purified peptides are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and electrospray ionization mass spectrometry (ESI-MS) to confirm purity and molecular weight.
Recombinant Expression Systems
For scalable production, recombinant DNA technology has been employed, particularly for peptides like Dybowskin-1 derivatives:
- The gene encoding the mature peptide is cloned into expression vectors such as pPICZa-A.
- The vector is transformed into host systems like Pichia pastoris yeast, which allows for secretion of the peptide into the culture medium.
- After fermentation, the broth is processed by filtration, heat treatment, and centrifugation to remove cells and impurities.
- The peptide is then purified using gel filtration chromatography (e.g., Sephadex G-25) and other chromatographic techniques.
- Purity and activity assays confirm the successful expression and functionality of the peptide.
Analytical and Functional Validation
- The synthesized or recombinantly expressed peptides are subjected to antimicrobial assays against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).
- Mass spectrometry (ESI-MS/MS) sequencing confirms the peptide sequences and the presence of characteristic disulfide bridges formed by cysteine residues at the C-terminus, which are critical for their structure and function.
- Circular dichroism (CD) spectroscopy is used to study peptide conformation and interaction with bacterial components such as lipopolysaccharides (LPS).
Summary Table of Preparation Methods
Research Findings on Preparation
- The presence of two cysteine residues forming a disulfide bridge at the C-terminus is a conserved feature in Brevinin-1DYd and related peptides, confirmed by mass spectrometry showing a 2 Da difference between reduced and native forms.
- Chemical synthesis yields peptides that are structurally identical to natural forms, enabling detailed functional studies and potential therapeutic applications.
- Recombinant expression in yeast systems provides an efficient method for producing larger quantities of peptides like Dybowskin-1 derivatives while maintaining biological activity.
- The peptides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, validating their potential as antimicrobial agents.
Q & A
Basic Research Questions
What structural motifs in Brevinin-1DYd and Dybowskin-1 contribute to their antimicrobial activity?
Methodological Answer:
- Experimental Design: Use nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy to resolve secondary structures (e.g., α-helical regions, disulfide bonds) under varying pH or lipid environments .
- Functional Testing: Combine structural data with minimum inhibitory concentration (MIC) assays against Gram-negative/positive bacteria to correlate motifs (e.g., hydrophobic patches, cationic residues) with membrane disruption efficacy .
- Key Consideration: Validate purity and folding via HPLC and mass spectrometry to eliminate confounding effects from synthetic byproducts .
How do Brevinin-1DYd and Dybowskin-1 interact with lipid bilayers?
Methodological Answer:
- Model Systems: Employ liposome leakage assays (e.g., calcein release) or planar lipid bilayers to quantify pore formation kinetics .
- Molecular Dynamics (MD): Simulate peptide-lipid interactions using force fields like CHARMM36 to identify critical residues for membrane insertion .
- Limitations: Address discrepancies between in vitro models and biological membranes by comparing results across lipid compositions (e.g., anionic vs. zwitterionic) .
What are the primary mechanisms of cytotoxicity in mammalian cells for these peptides?
Methodological Answer:
- Dose-Response Profiling: Use MTT or LDH assays to determine IC50 values across cell lines (e.g., HEK293, HeLa) and compare selectivity indices (SI = IC50/MIC) .
- Mechanistic Probes: Apply fluorescent markers (e.g., Annexin V/PI for apoptosis, ROS sensors) to distinguish membrane lysis from programmed cell death .
- Ethical Compliance: Follow institutional guidelines for cell line authentication and ethical approval for primary cell use .
II. Advanced Research Questions
How can contradictory data on Brevinin-1DYd’s antifungal efficacy be resolved?
Methodological Answer:
- Meta-Analysis Framework: Systematically compare variables across studies (e.g., fungal strains, growth media, peptide batch purity) using PRISMA guidelines .
- Reproducibility Testing: Replicate key experiments under standardized conditions (e.g., CLSI M38-A2 for antifungal assays) and report uncertainties (e.g., 95% confidence intervals) .
- Statistical Tools: Apply multivariate regression to isolate confounding factors (e.g., pH, temperature) .
What experimental strategies optimize Dybowskin-1’s stability in serum?
Methodological Answer:
- Serum Stability Assays: Incubate peptides with human serum (37°C, 0–24 hrs) and quantify degradation via HPLC-MS. Correlate half-life with structural modifications (e.g., D-amino acid substitution, cyclization) .
- Protease Mapping: Use LC-MS/MS to identify cleavage sites and engineer protease-resistant analogs via site-directed mutagenesis .
- In Vivo Validation: Conduct pharmacokinetic studies in rodent models, adhering to ARRIVE guidelines for ethical reporting .
How do post-translational modifications (PTMs) affect the bioactivity of these peptides?
Methodological Answer:
- PTM Identification: Apply top-down proteomics with high-resolution mass spectrometry to detect natural modifications (e.g., phosphorylation, glycosylation) in peptide isolates .
- Functional Impact: Synthesize PTM-mimetic analogs via solid-phase peptide synthesis (SPPS) and compare bioactivity (e.g., MIC, hemolysis) to wild-type peptides .
- Challenges: Address low natural abundance by scaling up purification from native sources (e.g., frog skin secretions) or optimizing heterologous expression systems .
What computational approaches predict synergies between Brevinin-1DYd/Dybowskin-1 and conventional antibiotics?
Methodological Answer:
- Machine Learning Models: Train classifiers on existing synergy datasets (e.g., Checkerboard assay results) using features like peptide charge, hydrophobicity, and antibiotic class .
- Validation Workflow: Test top predictions in vitro using fractional inhibitory concentration (FIC) indices and mechanistic studies (e.g., time-kill curves) .
- Limitations: Mitigate overfitting by cross-validating models with independent datasets and reporting false discovery rates (FDR) .
III. Methodological Frameworks
- Experimental Design: Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and practical impact .
- Data Contradictions: Apply root-cause analysis (RCA) to identify methodological variability (e.g., assay protocols, peptide sources) and propose standardization .
- Ethical Compliance: Document institutional review board (IRB) approvals for animal or human cell line use, emphasizing 3R principles (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
